molecular formula C12H10O5 B2996820 methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 1242435-16-0

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2996820
CAS No.: 1242435-16-0
M. Wt: 234.207
InChI Key: GRWMLAOSXHIVTR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate (CAS 1242435-16-0) is a chromone derivative with the molecular formula C 12 H 10 O 5 and a molecular weight of 234.21 g/mol . This compound serves as a versatile chemical synthon and a privileged scaffold in medicinal chemistry and drug discovery research. The chromone core is recognized for its wide range of pharmacological properties, making it a key structure in the development of novel bioactive molecules . Specifically, this methyl ester derivative is a valuable precursor for the synthesis of chromone-2-carboxylic acids, which are crucial building blocks for creating focused libraries for structure-activity relationship (SAR) studies . Research highlights the significance of such chromone-2-carboxylic acids as versatile intermediates in the development of multitarget-directed ligands for complex neurodegenerative diseases . The compound is characterized by high purity, with specifications available up to 98% . Handling Precautions: This compound is classified as harmful and an irritant. It may cause skin, eye, and respiratory irritation and is harmful if swallowed . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methoxy-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)9(13)6-11(17-10)12(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMLAOSXHIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with diethyl oxalate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a chromone derivative that can be synthesized using various methods and has potential applications in medicinal chemistry .

Synthesis
The synthetic route to create chromone-2-carboxylic acids, such as this compound, involves a reaction with 5′-bromo-2′-hydroxyacetophenone as a starting material under conditions similar to those described in literature . A microwave (MW)-assisted synthesis can be used, which includes the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid .

Applications
Chromone derivatives have been identified as potential multitarget-directed ligands, which can be used in drug discovery programs . They are also useful as building blocks for diversity-oriented libraries based on the chromone scaffold . Chromones have been investigated for various therapeutic applications, including:

  • Cancer treatment Chromones have been identified as allosteric chromenone inhibitors of phosphoinositide 3- kinase (PI3K), which are useful in treating diseases associated with modulating PI3K, such as cancer .
  • Treatment of spinal muscular atrophy (SMA) Certain chromones can enhance the inclusion of SMN2 exon 7 in mRNA and increase the level of Smn protein, which can be used to treat spinal muscular atrophy (SMA) in humans .
  • Readthrough-inducing compounds Chromenopyridine derivatives have been synthesized to identify novel readthrough-inducing compounds .

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A critical comparison of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate with its analogs reveals how substituents influence molecular properties:

Compound Substituents Molecular Weight LogP Boiling Point (°C) Key Applications
This compound 6-OCH₃, 4-O, 2-COOCH₃ 236.20 (calc.) ~1.2* N/A Neuroprotective hybrids
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate 6-Cl, 4-O, 2-COOCH₃ 238.62 1.46 356.6 ± 42.0 Synthetic intermediate
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate 6-CHO, 8-OCH₃, 2-COOCH₃ 262.22 (calc.) ~0.8* N/A Electrophilic reactivity
Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate 2-NH₂, 4-BrPh, 6-OCH₃ 472.32 ~2.5* N/A Antimicrobial agents

*Estimated based on substituent contributions.

Key Observations:

  • Chloro vs. Methoxy Substitution : The chloro analog (238.62 g/mol) has a higher molecular weight and logP (1.46) compared to the methoxy variant, reflecting chlorine’s higher atomic weight and hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility .
  • Formyl Group Impact : The formyl-substituted derivative (position 6) likely exhibits increased electrophilicity, making it reactive in nucleophilic additions. However, its lower logP (~0.8) suggests reduced lipophilicity compared to the methoxy compound .
  • Amino and Bromophenyl Groups: The ethyl 2-amino-4-(4-bromophenyl) analog demonstrates significantly higher molecular weight (472.32 g/mol) and logP (~2.5), aligning with its enhanced antimicrobial activity due to hydrophobic and electron-withdrawing effects .

Stability and Reactivity

  • Methoxy Group Stability : The electron-donating methoxy group enhances aromatic stability under acidic conditions compared to electron-withdrawing substituents like chloro or formyl.
  • Ester Reactivity : The methyl ester at position 2 enables facile conjugation with alcohols or amines, as seen in , whereas bulkier substituents (e.g., bromophenyl in ) may sterically hinder reactions .

Biological Activity

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data.

Chemical Structure and Properties

This compound is a chromone derivative characterized by a methoxy group and a carboxylate functionality. The chromone structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several pathogens, revealing the following results:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans0.751.5

These findings indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal and fungicidal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One study reported its ability to induce apoptosis in cancer cell lines through the activation of caspases, leading to cell cycle arrest and reduced cell viability:

Cell Line IC50 (μM)
MCF7 (breast cancer)20
HL60 (leukemia)18
A549 (lung cancer)25

The compound was shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and synthesis, respectively . This dual action enhances its therapeutic potential against various cancers.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Biofilm Disruption : It has shown efficacy in reducing biofilm formation in pathogenic bacteria, enhancing its antimicrobial profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency and selectivity:

Substituent Effect on Activity
Methoxy groupEnhances solubility and bioactivity
Carboxylate groupIncreases binding affinity to targets
Aromatic substitutionsModulates enzyme inhibition profiles

This table highlights how modifications can lead to improved therapeutic agents based on the chromone scaffold .

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Antimicrobial Efficacy : A study showed that derivatives of this compound exhibited lower MIC values than traditional antibiotics against resistant strains of bacteria.
  • Cancer Treatment : In vitro studies indicated that compounds with similar structures led to significant tumor reduction in animal models, suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate?

  • Methodological Answer : A common approach involves cyclization and esterification of substituted chromene precursors. For example, phosphoryl oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions. Key intermediates like 4-hydroxy-2-oxo-2H-chromene derivatives can be synthesized via condensation reactions with ammonium acetate at elevated temperatures (~130°C) . Subsequent esterification with methyl chloroformate or methanol under acidic conditions yields the target compound.

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The ¹H NMR spectrum should show characteristic signals for the methoxy group (~δ 3.8–4.0 ppm), the ester methyl group (~δ 3.7 ppm), and aromatic protons in the chromene ring (δ 6.5–8.0 ppm).
  • X-ray crystallography : Crystal structures of analogous chromene derivatives (e.g., 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate) reveal planarity of the chromene ring and dihedral angles between substituents (e.g., 48.04° between chromene and phenyl rings), which influence molecular packing and reactivity .

Q. What are the primary challenges in achieving high purity (>95%) for this compound?

  • Methodological Answer : Impurities often arise from incomplete cyclization or esterification. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate, 8:2) or recrystallization from ethanol/water mixtures is recommended. Monitoring by TLC and HPLC ensures removal of unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence the biological activity of this chromene derivative?

  • Methodological Answer : Substitutions at these positions alter electronic and steric properties. For instance:

  • 2-Carboxylate group : Enhances hydrogen bonding with biological targets (e.g., enzymes).
  • 6-Methoxy group : Increases lipophilicity, improving membrane permeability. SAR studies on ethyl 2-amino-4H-chromene-3-carboxylate analogues show that electron-donating groups (e.g., methoxy) at the 6-position enhance anticancer activity by stabilizing π-π interactions with DNA .

Q. How can contradictory data on the antimicrobial vs. anticancer efficacy of similar chromenes be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial vs. mammalian cell lines) or structural nuances. To reconcile:

Perform dose-response assays across multiple cell types.

Use computational docking to compare binding affinities for microbial vs. human targets (e.g., topoisomerase II vs. bacterial gyrase).

Validate findings with in vivo models (e.g., murine xenografts for cancer, murine infection models for antimicrobial activity) .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility : Introduce polar groups (e.g., hydroxyl) or formulate as a sodium salt.
  • Metabolic stability : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis by esterases. Analogues with bulkier substituents at the 3-position (e.g., ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4H-chromene-3-carboxylate) show prolonged plasma half-lives in pharmacokinetic studies .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallization and stability?

  • Methodological Answer : In crystal lattices, C–H···O hydrogen bonds and π-π stacking between chromene rings stabilize the structure. For example, in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, C3–H3···O3 interactions form zig-zag chains, while C12–H12···O2 bonds link adjacent chains into sheets. These interactions correlate with thermal stability (TGA data) and solubility .

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